molecular formula C15H14ClN3OS B11826041 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride

Cat. No.: B11826041
M. Wt: 319.8 g/mol
InChI Key: DXJBEEIZARNJPK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride typically involves the condensation of 4-methoxybenzohydrazide with phenyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted phenyl or methoxyphenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is unique due to its specific thiadiazole ring structure, which imparts distinct chemical reactivity and biological activity. Its combination of methoxyphenyl and phenyl groups further enhances its potential for diverse applications.

Biological Activity

3-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-imine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

  • Chemical Name : N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)-N'-phenylbenzenecarboximidamide
  • CAS Number : 302936-62-5
  • Molecular Formula : C28H22N4OS
  • Molecular Weight : 462.57 g/mol

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer activities. The compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines, notably breast cancer cells (MCF-7 and MDA-MB-231).

  • Cytotoxicity Studies :
    • Cell Lines : MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent) breast cancer cell lines.
    • Results : The compound showed significant cytotoxic effects with IC50 values indicating potent activity against these cancer cell lines. For instance, a related compound demonstrated an IC50 of 6.6 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
Thiadiazole DerivativeMCF-76.6
3-(4-Methoxyphenyl)-2-phenyl...MDA-MB-231TBD

The mechanisms underlying the anticancer activity of thiadiazole derivatives involve several pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of caspases (caspase 3, caspase 7) and changes in Bcl-xl and BAX protein levels .
  • DNA Synthesis Inhibition : The incorporation of [^3H]-thymidine into DNA was significantly reduced in treated cells, indicating that the compound may inhibit DNA biosynthesis crucial for cancer cell proliferation .

Study on Thiadiazole Derivatives

A comprehensive study synthesized various thiadiazole derivatives and assessed their biological activities. Among these, compounds with a methoxyphenyl substituent showed enhanced cytotoxicity compared to their counterparts lacking such substituents. The study highlighted that the position of substituents on the thiadiazole ring significantly influenced biological activity .

Comparative Analysis

A comparative analysis of different thiadiazole derivatives revealed that compounds with multiple methoxy groups exhibited superior anticancer properties. For example, a derivative with two methoxy groups showed a viability rate of only 40.30% at a concentration of 100 µM against MCF-7 cells .

Properties

Molecular Formula

C15H14ClN3OS

Molecular Weight

319.8 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-imine;hydrochloride

InChI

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H

InChI Key

DXJBEEIZARNJPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=N)SN2C3=CC=CC=C3.Cl

Origin of Product

United States

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